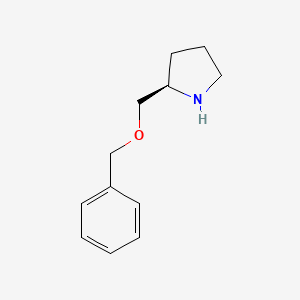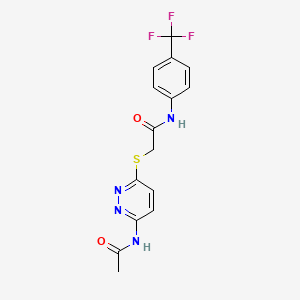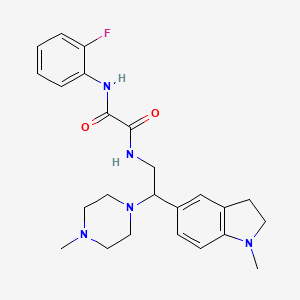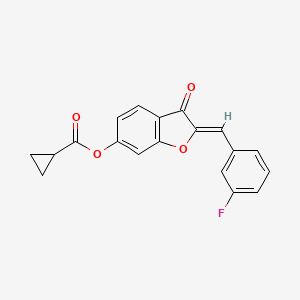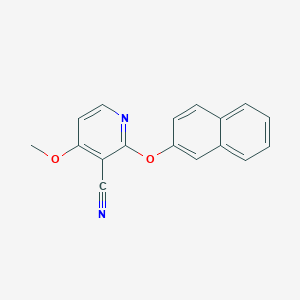
4-Methoxy-2-(2-naphthyloxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methoxy-2-(2-naphthyloxy)nicotinonitrile” is a chemical compound with the molecular formula C17H12N2O2 . It has a molecular weight of 276.29 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a nicotinonitrile core with a methoxy group and a naphthyloxy group attached . The exact 3D structure would require more detailed spectroscopic analysis for confirmation.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not available in the current data . Further experimental analysis would be required to determine these properties.Aplicaciones Científicas De Investigación
Peroxidase Activity Studies in Plants
- Application : A chromogenic assay using 4-methoxy-α-naphthol has been developed for characterizing peroxidative activities in plant tissues. This technique is sensitive and specific for peroxidase against other heme proteins, making it a valuable tool in plant peroxidase studies (Ferrer, Calderón, Muñoz, & Barceló, 1990).
Synthesis and Characterization of Chemical Compounds
- Application : Research on the interaction of 4-methoxy-1-naphthol with various chemicals has led to the synthesis of derivatives like 2-amino-4-(4-chlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. These studies provide insights into chemical properties and potential applications (Al‐Sehemi, Irfan, & El-Agrody, 2012).
Toxic Nitrite Detection and Adsorption from Wastewater
- Application : A study has developed a 4-nitro-1-naphthylamine ligand functionalized material for efficient nitrite monitoring and removal from water samples. This application is significant for environmental monitoring and wastewater treatment (Awual et al., 2019).
Electrochemical Studies
- Application : The electrooxidation of compounds like 5-amino 1-naphthol, closely related to 4-methoxy-2-(2-naphthyloxy)nicotinonitrile, has been studied for the preparation of polymeric films. These findings are crucial for understanding electrochemical processes in materials science (Pham, Mostefai, Simon, & Lacaze, 1994).
Synthesis of Anti-Inflammatory Compounds
- Application : Research has explored the synthesis of new compounds with anti-inflammatory and analgesic properties, starting from materials similar to this compound. This contributes to the development of novel pharmaceuticals (Narayana et al., 2005).
Catalysis and Organic Synthesis
- Application : Studies have shown that 4-methoxynaphthylamines can undergo oxidative dimerization in the presence of semiconductors, offering insights into reactions and mechanisms in organic synthesis (Tamura, Takeya, Takahashi, & Okamoto, 2010).
Environmental Applications
- Application : Research has focused on the selective preparation of certain compounds through the oxidative coupling of naphthols, which has implications in environmental chemistry and pollution control (Kashiwagi, Ono, & Osa, 1993).
Fluorescent Labeling in Biochemistry
- Application : 4-(2-Aminoethylamino)-N-(4-methoxyphenyl)-1,8-naphthalimide, a compound related to this compound, has been used as a fluorescent labeling reagent for biological molecules like carnitine, highlighting its utility in biochemistry and molecular biology (Nakaya et al., 1999).
Safety and Hazards
Propiedades
IUPAC Name |
4-methoxy-2-naphthalen-2-yloxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-20-16-8-9-19-17(15(16)11-18)21-14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKIPAMZAQSHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC3=CC=CC=C3C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2822650.png)

![N-[2-(2-Aminoethoxy)phenyl]acetamide;hydrochloride](/img/structure/B2822653.png)
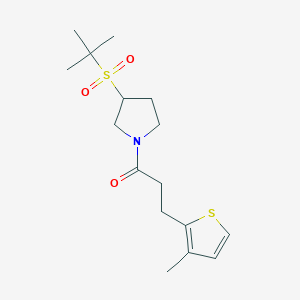
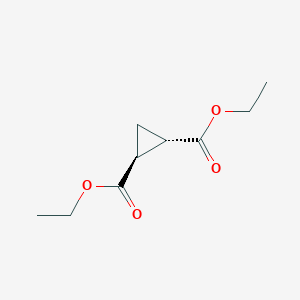
![4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine](/img/structure/B2822657.png)
![3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2822661.png)
![4-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-methoxypyrimidine](/img/structure/B2822662.png)
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2822663.png)
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B2822665.png)
